molecular formula C19H28O2 B594339 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one CAS No. 142793-21-3

17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one

Cat. No. B594339
CAS RN: 142793-21-3
M. Wt: 288.431
InChI Key: FWMYHFPYBGUGPD-DYIBVVGTSA-N
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Description

“17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one” is a compound related to Oxandrolone . It is also known as Oxandrolone Related Compound C . This compound is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The empirical formula of “17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one” is C19H28O2 . The CAS Number is 142793-21-3 . The molecular weight is 288.42 .

Scientific Research Applications

Synthesis and Derivative Studies

  • The synthesis of amino derivatives of steroids related to 17,17-dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one has been explored. For instance, the synthesis of 1α-amino-17,17-dimethyl-18-nor-5α-androsta-8,11,13-triene and its N-methyl derivatives was described, showcasing the process of preparing these complex compounds from simpler steroid structures (Hewett et al., 1974).

Metabolic Studies

  • Research into the metabolism of anabolic steroids has identified various metabolites, including 18-nor-17,17-dimethyl and 18-nor-17-hydroxymethyl-17-methyl steroids. This research provides insights into the transformation of these compounds in biological systems and their potential applications in doping control (Sobolevsky & Rodchenkov, 2012).

Conformational and Structural Analysis

  • Studies have been conducted on the conformational aspects of steroids similar to 17,17-dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one. These studies involve the synthesis and analysis of various derivatives, contributing to a deeper understanding of their structural and physical properties (Midgley et al., 1977).

Photoreaction Studies

  • Investigations into the solid-state photodimerization of steroid enones have been carried out, which may have implications for the understanding and manipulation of chemical reactions of steroids under UV radiation (DellaGreca et al., 2002).

Biological Activity Assessment

  • Research on the biological activity of various steroid derivatives, including epoxy and/or N-oxy 17-picolyl and 17-picolinylidene-androst-5-ene derivatives, has been performed. This research contributes to understanding the potential therapeutic applications of these compounds (Djurendić et al., 2008).

Anti-androgenic Activities

  • Studies have also looked into the anti-androgenic activities of compounds like 17,17-dimethyl-18-norandrost-13-enes, demonstrating their potential as androgen antagonists (Segaloff & Gabbard, 1964).

Safety and Hazards

The safety data sheet for “17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one” is mentioned , but specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

(3bR,5aS,9aS,9bS)-1,1,9a-trimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18(2)9-8-14-13-5-4-12-10-17(20)21-11-19(12,3)16(13)7-6-15(14)18/h12-13,16H,4-11H2,1-3H3/t12-,13-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMYHFPYBGUGPD-DYIBVVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4C3(COC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12COC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104455
Record name (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142793-21-3
Record name (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142793-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142793213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,17-DIMETHYL-18-NOR-2-OXA-5.ALPHA.-ANDROST-13-EN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ZX74SJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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